6-Chlorohexylcarbamic acid benzyl ester
Description
6-Chlorohexylcarbamic acid benzyl ester is a synthetic organic compound characterized by a hexyl chain substituted with a chlorine atom at the 6th carbon, a carbamic acid group (-NH-C(=O)-O-), and a benzyl ester moiety. These derivatives share core features:
- A halogenated (Cl/Br) hexyl chain.
- A carbamate linkage (-NH-C(=O)-O-).
- A benzyl ester group for enhanced lipophilicity and stability.
These compounds are primarily utilized as intermediates in organic synthesis, particularly in drug discovery and polymer chemistry .
Properties
IUPAC Name |
benzyl N-(6-chlorohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNVCZNFHVTZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitutions
The table below compares key structural and physicochemical properties of 6-chlorohexylcarbamic acid benzyl ester with related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Primary Application |
|---|---|---|---|---|---|
| This compound* | Not explicitly listed | ~C₁₄H₁₈ClNO₂ | ~283.75 g/mol | Chlorohexyl, benzyl ester | Synthetic intermediate |
| (6-Bromo-hexyl)-carbamic acid benzyl ester | 116784-97-5 | C₁₃H₁₇BrNO₂ | 298.19 g/mol | Bromohexyl, benzyl ester | Polymer crosslinking agent |
| {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester | 1334953-41-1 | C₁₈H₂₈ClNO₄ | 358.88 g/mol | Chlorohexyl, ethoxy-ethyl, benzyl ester | Pharmaceutical intermediate |
| Asiatic acid benzyl ester | Not listed | C₃₆H₅₄O₅ | 570.78 g/mol | Triterpene backbone, benzyl ester | Anti-diabetic agent (4.5x activity↑) |
| Caffeic acid benzyl ester (CABE) | Not listed | C₁₆H₁₄O₄ | 270.28 g/mol | Cinnamic acid, benzyl ester | Antioxidant in propolis extracts |
Notes:
- The asterisk (*) denotes inferred properties based on structural analogs.
- The bromo analog (CAS 116784-97-5) exhibits higher molecular weight due to bromine substitution, enhancing reactivity in alkylation reactions .
- The ethoxy-ethyl variant (CAS 1334953-41-1) has extended hydrophilicity, making it suitable for solubility-driven drug formulations .
Functional Group Impact on Reactivity and Stability
Benzyl Ester Stability
Benzyl esters are prone to hydrolysis under alkaline conditions. Studies on glucuronic acid-DHP complexes demonstrate that benzyl ester bonds are cleaved at pH > 7, releasing carboxylic acids . For this compound, the chlorohexyl chain may confer resistance to enzymatic degradation compared to simpler esters like caffeic acid benzyl ester (CABE) .
Halogen Substitution
The 6-chlorohexyl group enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the bromo analog (CAS 116784-97-5) shows higher leaving-group ability due to weaker C-Br bonds, making it more reactive in SN2 mechanisms .
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